2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol
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Overview
Description
Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent chlorination.
Azo Coupling Reaction: The dichlorobenzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives. This step forms the azo linkage.
Ethylation: The final step involves the ethylation of the azo compound with ethanolamine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage and formation of corresponding nitro and benzothiazole derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The dichloro groups on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines. Major products formed from these reactions include nitrobenzothiazole, aminobenzothiazole, and substituted benzothiazole derivatives.
Scientific Research Applications
Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and benzothiazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The dichloro groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]- can be compared with similar compounds such as:
3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]propanenitrile: This compound has a similar structure but with a nitrile group instead of an ethanolamine moiety.
Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]-3-methylphenyl]methylamino]-, 1-acetate: This compound has a methyl group on the phenyl ring and an acetate ester instead of an ethanolamine moiety.
Properties
CAS No. |
100848-20-2 |
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Molecular Formula |
C17H16Cl2N4OS |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]ethanol |
InChI |
InChI=1S/C17H16Cl2N4OS/c18-13-9-15-16(10-14(13)19)25-17(21-15)23-22-12-3-1-11(2-4-12)5-6-20-7-8-24/h1-4,9-10,20,24H,5-8H2 |
InChI Key |
HMMXLCUTQYRJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
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